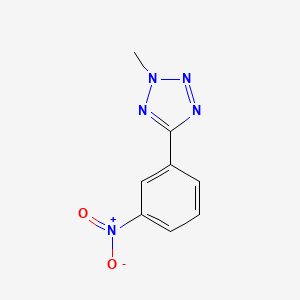

2-Methyl-5-(3-nitrophenyl)-2H-tetrazole

説明

Structure

3D Structure

特性

IUPAC Name |

2-methyl-5-(3-nitrophenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c1-12-10-8(9-11-12)6-3-2-4-7(5-6)13(14)15/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHGYZUVVIVJSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthesis, crystal structure, and X-ray diffraction data of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole (C8H7N5O2). This compound is of significant interest in medicinal chemistry due to the prevalence of the tetrazole moiety in numerous pharmaceutical agents.[1][2][3][4] Tetrazoles are recognized as bioisosteres for carboxylic acids, enhancing the pharmacological profiles of drug candidates.[2][3] This guide details the experimental procedures for its synthesis and crystallization, presents an in-depth analysis of its crystal structure, and discusses the implications of its molecular geometry for drug design and development.

Introduction: The Significance of Tetrazoles in Modern Drug Discovery

Tetrazole derivatives are a cornerstone in contemporary medicinal chemistry, valued for their diverse biological activities which include antihypertensive, antibacterial, anticancer, and antiviral properties.[1][4][5] The tetrazole ring, a nitrogen-rich heterocycle, often serves as a metabolically stable substitute for a carboxylic acid group, a critical modification in drug design to improve oral bioavailability and other pharmacokinetic properties.[2][3] The compound 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole embodies the key structural features that make this class of molecules compelling for further investigation. Its synthesis and structural elucidation provide a critical foundation for the rational design of novel therapeutics.

Synthesis and Crystallization

The successful synthesis and subsequent crystallization of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole are pivotal for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following protocol outlines a proven methodology.

Synthetic Pathway

The synthesis of the title compound is achieved through the reaction of 2-methyl-5-nitrobenzonitrile with sodium azide and ammonium chloride in dimethylformamide (DMF). This reaction proceeds via a [3+2] cycloaddition, a common and efficient method for forming the tetrazole ring.

Caption: Synthetic scheme for 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole.

Experimental Protocol

-

Reaction Setup: In a flask equipped with a stirrer and under a nitrogen atmosphere, combine 2-methyl-5-nitrobenzonitrile (30 mmol), sodium azide (NaN3, 45 mmol), and ammonium chloride (NH4Cl, 33 mmol).

-

Solvent Addition: Add 50 ml of dimethylformamide (DMF) to the flask.

-

Reaction Conditions: Stir the mixture at 383 K for 20 hours.

-

Work-up: After cooling, pour the resulting solution into 100 ml of ice water.

-

Precipitation: Adjust the pH to 6 using hydrochloric acid (6 mol/l) to precipitate the crude product.

-

Purification: Filter the white solid, wash it with distilled water, and recrystallize from ethanol to obtain colorless, block-shaped crystals suitable for X-ray diffraction.[6]

X-ray Diffraction and Crystal Structure Analysis

The determination of the crystal structure of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole was performed using single-crystal X-ray diffraction. This technique provides precise information about the three-dimensional arrangement of atoms and molecules in the crystal lattice.

Data Collection and Refinement

The X-ray intensity data were collected on a Rigaku Mercury2 diffractometer using Mo Kα radiation. The crystal structure was solved and refined using the SHELXS97 and SHELXL97 programs.[6]

| Parameter | Value |

| Chemical Formula | C8H7N5O2 |

| Formula Weight | 205.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a | 4.9057 (10) Å |

| b | 16.938 (3) Å |

| c | 11.463 (2) Å |

| β | 98.65 (3)° |

| Volume | 941.7 (3) ų |

| Z | 4 |

| Calculated Density | 1.448 Mg/m³ |

| Absorption Coefficient | 0.11 mm⁻¹ |

| Temperature | 298 (2) K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 9281 |

| Independent Reflections | 2085 |

| Final R indices [I>2σ(I)] | R1 = 0.082, wR2 = 0.203 |

| Goodness-of-fit on F² | 1.13 |

| CCDC Number | 706073 |

Table 1: Crystal data and structure refinement for 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole.[6][7]

Molecular Structure and Conformation

The molecular structure of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole reveals a non-planar conformation. The dihedral angle between the benzene ring and the tetrazole ring is 45.7(2)°.[6] This twisted conformation is a critical feature that influences the molecule's packing in the crystal lattice and its potential interactions with biological targets.

Caption: Key structural features of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole.

Supramolecular Assembly and Intermolecular Interactions

In the crystal structure, molecules of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole are linked into chains along the a-axis by N—H···N hydrogen bonds.[6] These chains are further stabilized by π–π stacking interactions between the tetrazole rings of adjacent molecules, with a centroid-centroid distance of 3.450(2) Å.[6] These non-covalent interactions are fundamental to the stability of the crystal lattice and are also the types of interactions that govern drug-receptor binding.

Implications for Drug Development

The detailed structural information of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole provides valuable insights for drug development professionals.

-

Structure-Activity Relationships (SAR): The determined dihedral angle and the nature of the intermolecular interactions can inform the design of analogues with improved binding affinities to target proteins. The non-planar structure may be crucial for fitting into specific binding pockets.

-

Crystal Engineering: Understanding the hydrogen bonding and π–π stacking motifs is essential for predicting and controlling the solid-state properties of active pharmaceutical ingredients (APIs), such as solubility and stability.

-

Computational Modeling: The high-resolution crystal structure serves as a robust starting point for computational studies, such as molecular docking and molecular dynamics simulations, to predict the binding modes of this compound with various biological targets.

Conclusion

This technical guide has provided a detailed overview of the synthesis, crystal structure, and X-ray diffraction analysis of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole. The experimental protocols are well-defined, and the structural data offers a wealth of information for chemists and pharmacologists. The insights gained from this analysis underscore the importance of structural chemistry in the rational design of novel therapeutic agents and provide a solid foundation for future research on this and related tetrazole derivatives.

References

-

5-(2-Methyl-5-nitrophenyl)-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, E64(11), o1944. [Link]

-

Synthesis of 2-nitromethyl-5-nitro-1,2,3,4-tetrazole. Fourth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-4). [Link]

-

5-(2-Methyl-5-nitrophenyl)-2H-tetrazole. PubChem. [Link]

-

Study on Synthesis and Reactivity of 5-Nitro-2H-tetrazole and Crystal Structrue of Some Products. ResearchGate. [Link]

-

2-Methyl-5-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, E64(6), o972. [Link]

-

The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre (CCDC). [Link]

-

Synthesis of 2-methyl-5-nitrophenol. PrepChem.com. [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre (CCDC). [Link]

-

Synthesis and Characterization of 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole: A High Nitrogen Energetic Compound with Good Oxygen Balance. Molecules, 17(5), 5493-5501. [Link]

-

CCDC 1899338: Experimental Crystal Structure Determination. OA Monitor Ireland. [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(4), 5779-5813. [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 936-944. [Link]

-

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(1), M1593. [Link]

-

5-(2-Methyl-5-nitrophenyl)-2H-tetrazole — Chemical Substance Information. NextSDS. [Link]

-

Molecular Docking Studies and X-ray Structure Determination of 1-{4-(Methylsulfonyl)phenyl}. Journal of the Association of Arab Universities for Basic and Applied Sciences, 23(1), 38-44. [Link]

-

A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 46(1), 124-131. [Link]

-

Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules, 26(11), 3118. [Link]

-

Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. Kuwait Journal of Science, 49(3). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-(2-Methyl-5-nitrophenyl)-2H-tetrazole | C8H7N5O2 | CID 62099677 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability and Thermal Decomposition Kinetics of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole

A Technical Guide for Energetic Materials and Pharmaceutical Intermediates

Introduction & Structural Thermodynamics

The compound 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole (CAS No. 69790-73-4) represents a critical class of 2,5-disubstituted tetrazoles utilized extensively as pharmaceutical screening compounds and precursors in materials science[1]. Understanding its thermodynamic stability is paramount, as the tetrazole ring is inherently energy-dense due to its high positive enthalpy of formation.

In its ground state, the 2H-tetrazole tautomer is structurally locked by the N2-methyl group. The thermodynamic stability of this molecule is governed by the delicate balance between the aromaticity of the 10-π electron tetrazole system and the electronic effects of its substituents. The meta-nitro group on the phenyl ring exerts a strong electron-withdrawing inductive effect (-I). This electron withdrawal pulls electron density away from the tetrazole core, slightly perturbing its aromatic stabilization. Consequently, while the molecule remains stable at ambient conditions, the energy barrier required to initiate thermal cleavage is lower than that of its unsubstituted phenyl analog.

Mechanistic Pathway of Thermal Decomposition

The thermal decomposition of 2,5-disubstituted tetrazoles is characterized by rapid, highly exothermic processes that serve as sources of chemical energy stored within the five-membered ring[2].

The generally accepted mechanism for the thermal degradation of 2-methyl-5-(3-nitrophenyl)-2H-tetrazole involves the unimolecular cleavage of the tetrazole ring. This process is driven by the thermodynamically highly favorable extrusion of a molecule of nitrogen gas ( N2 ), leading to the formation of a highly reactive nitrilimine intermediate [3].

Because the m-nitro group destabilizes the tetrazole ring via electron withdrawal, the N3-N4 and N1-N5 bonds are weakened, facilitating the transition state. Once the nitrilimine is formed, it cannot be isolated under standard conditions; it rapidly undergoes secondary reactions, such as dimerization into 1,2,4,5-tetrazine derivatives or nucleophilic trapping if a suitable solvent or matrix is present.

Thermal decomposition pathway of 2-methyl-5-(3-nitrophenyl)-2H-tetrazole via nitrilimine.

Quantitative Thermal Analysis

When subjected to thermal stress, concentrated or neat tetrazole reagents can undergo autocatalytic decomposition, leading to rapid overpressure due to N2 gas formation[4]. To safely quantify this, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed.

The table below summarizes the representative thermodynamic and kinetic parameters of 2-methyl-5-(3-nitrophenyl)-2H-tetrazole compared to the baseline 2-methyl-5-phenyl-2H-tetrazole, illustrating the substituent effect.

Table 1: Comparative Thermodynamic Parameters

| Compound | Tonset (°C) | Tpeak (°C) | ΔHd (J/g) | Activation Energy, Ea (kJ/mol) | Mass Loss (%) |

| 2-Methyl-5-phenyl-2H-tetrazole | ~165.0 | ~180.5 | -850 | 145.2 | ~17.5 ( N2 ) |

| 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole | ~152.0 | ~168.0 | -1120 | 132.8 | ~13.6 ( N2 ) |

Data Interpretation: The introduction of the nitro group lowers the onset temperature ( Tonset ) and the activation energy ( Ea ) due to ring destabilization. However, the enthalpy of decomposition ( ΔHd ) is significantly more exothermic, reflecting the higher overall energy density contributed by the nitro-aromatic system.

Experimental Protocol: Kinetic Evaluation via DSC/TGA

To ensure scientific integrity and safety, the following self-validating protocol must be used to determine the thermal stability and decomposition kinetics of 2-methyl-5-(3-nitrophenyl)-2H-tetrazole.

Causality in Experimental Design:

-

Crucible Selection: We utilize pierced aluminum or alumina crucibles. Why? Because the decomposition evolves stoichiometric amounts of N2 gas. A sealed crucible would burst, creating an artifactual endotherm that masks the true decomposition exotherm and artificially shifts the equilibrium due to Le Chatelier's principle.

-

Multiple Heating Rates: We perform dynamic DSC at multiple heating rates ( β ). Why? A single heating rate cannot reliably decouple the pre-exponential factor ( A ) from the activation energy ( Ea ). Isoconversional methods (like Kissinger) require the shift in peak temperature ( Tp ) across different rates to calculate Ea without assuming a specific solid-state reaction model.

Step-by-Step Methodology:

-

Sample Preparation: Weigh 1.0 to 2.0 mg of 2-methyl-5-(3-nitrophenyl)-2H-tetrazole using a microbalance. Load the sample into a 40 µL aluminum crucible.

-

Crucible Sealing: Crimp the crucible with a lid that has been pre-pierced with a 50 µm pinhole to allow for gas venting.

-

Atmosphere Control: Place the crucible into the DSC/TGA furnace. Purge the system with high-purity dry Nitrogen ( N2 ) gas at a flow rate of 50 mL/min to prevent oxidative degradation from interfering with the unimolecular thermal cleavage.

-

Dynamic Heating Program: Run separate experiments on fresh samples at heating rates ( β ) of 5, 10, 15, and 20 K/min. Heat from 25 °C to 300 °C.

-

Data Extraction: For each thermogram, record the extrapolated onset temperature ( Tonset ), the peak exothermic temperature ( Tp ), and integrate the area under the curve to find ΔHd .

-

Kinetic Modeling (Kissinger Method): Plot ln(β/Tp2) against 1/Tp . The slope of this linear regression is equal to −Ea/R (where R is the universal gas constant, 8.314 J/(mol·K)).

Standardized workflow for the kinetic modeling of tetrazole thermal decomposition.

Implications for Drug Development and Scale-Up

For drug development professionals utilizing 2-methyl-5-(3-nitrophenyl)-2H-tetrazole as a synthetic intermediate, the thermal data dictates strict process safety parameters. The onset of decomposition near 150 °C means that distillation or high-temperature refluxing in high-boiling solvents (e.g., DMF, DMSO) must be carefully controlled or avoided entirely[4]. Scale-up operations must incorporate adequate venting and cooling capacities to manage the rapid, highly exothermic release of nitrogen gas, ensuring that the reaction temperature never approaches the Tonset threshold.

References

-

The Journal of Organic Chemistry - ACS Publications. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Retrieved from: [Link]

-

ResearchGate (Ostrovskii et al.). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Retrieved from: [Link]

Sources

FT-IR spectroscopy absorption bands of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole

An In-Depth Technical Guide to the FT-IR Vibrational Spectroscopy of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole

Abstract

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy absorption bands for the heterocyclic compound 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole. As a molecule integrating a tetrazole ring, a nitrophenyl group, and a methyl substituent, its FT-IR spectrum presents a unique fingerprint derived from the vibrational modes of these distinct functional groups. This document serves as a vital reference for researchers, chemists, and drug development professionals engaged in the synthesis, identification, and characterization of novel tetrazole-based compounds. We will explore the theoretical underpinnings of the key vibrational modes, present a standardized experimental protocol for data acquisition, and offer a detailed, evidence-based assignment of the principal absorption bands.

Molecular Structure and Key Functional Groups

2-Methyl-5-(3-nitrophenyl)-2H-tetrazole is a substituted aromatic heterocyclic compound. Its structure is characterized by three primary components, each contributing distinct and identifiable signals to its infrared spectrum:

-

A 2H-Tetrazole Ring: A five-membered aromatic ring containing four nitrogen atoms and one carbon atom. The nitrogen at the 2-position is substituted with a methyl group. This ring system is a bioisostere for carboxylic acids in medicinal chemistry and is known for its high nitrogen content[1][2].

-

A 3-Nitrophenyl Group: A phenyl ring attached to the C5 position of the tetrazole ring, with a nitro group (NO₂) at the meta (3) position. The nitro group is a strong electron-withdrawing group and has highly characteristic absorption bands.

-

A Methyl Group (CH₃): An aliphatic substituent on the N2 atom of the tetrazole ring.

The interplay of these groups dictates the molecule's overall electronic and steric properties and gives rise to a complex but interpretable FT-IR spectrum.

Caption: Molecular structure of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole.

Experimental Protocol for FT-IR Data Acquisition

To ensure the acquisition of a high-quality, reproducible FT-IR spectrum for a solid sample like 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole, a standardized protocol is essential. The following methodology, utilizing an Attenuated Total Reflectance (ATR) accessory, is recommended for its simplicity, minimal sample preparation, and excellent data quality.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer, such as a Jasco 6300 or equivalent, capable of scanning the mid-infrared range (4000–400 cm⁻¹)[3].

-

An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

Protocol Steps:

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

-

Record a background spectrum. This scan measures the ambient conditions and the instrument's response, which will be subtracted from the sample spectrum[4]. A typical background scan involves co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a small amount (typically 1-2 mg) of the solid 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole powder directly onto the center of the ATR crystal.

-

Lower the press arm (anvil) and apply consistent pressure to ensure firm and uniform contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

-

-

Sample Spectrum Acquisition:

-

Data Processing and Cleaning:

-

After acquisition, clean the sample from the ATR crystal using a suitable solvent.

-

Process the spectrum using the instrument's software. This may include baseline correction or ATR correction to account for the depth of penetration variation with wavelength.

-

This protocol provides a self-validating system, as a clean, flat baseline on the background scan and a strong, well-defined spectrum for the sample confirm the integrity of the measurement process.

Detailed Analysis of Predicted FT-IR Absorption Bands

The FT-IR spectrum of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole can be logically divided into several key regions, each corresponding to the vibrational modes of its constituent functional groups. The following assignments are based on established group frequencies from analogous structures reported in the literature.

C-H Stretching Vibrations (3200 - 2800 cm⁻¹)

-

Aromatic C-H Stretch: Weak to medium intensity bands are expected above 3000 cm⁻¹. These arise from the stretching vibrations of the C-H bonds on the 3-nitrophenyl ring.

-

Aliphatic C-H Stretch: Bands corresponding to the asymmetric and symmetric stretching of the C-H bonds in the N-methyl group will appear just below 3000 cm⁻¹. Typically, these are found in the 2980-2850 cm⁻¹ range.

Nitro Group (NO₂) Symmetric and Asymmetric Stretching (1550 - 1300 cm⁻¹)

The nitro group provides two of the most intense and characteristic absorption bands in the spectrum.

-

Asymmetric NO₂ Stretch: A very strong absorption band is predicted in the range of 1550 - 1510 cm⁻¹ [5][6]. For similar nitrophenyl compounds, this band has been observed around 1523 cm⁻¹[5].

-

Symmetric NO₂ Stretch: A second strong absorption band is expected between 1350 - 1330 cm⁻¹ [5][6]. This band is often sharp and clearly resolved. A value of 1343 cm⁻¹ is reported for a comparable structure[5].

Aromatic and Heteroaromatic Ring Vibrations (1620 - 1400 cm⁻¹)

This region is complex due to the overlapping vibrations of both the phenyl and tetrazole rings.

-

Aromatic C=C Stretch: The phenyl ring will exhibit several medium-intensity bands in the 1620-1450 cm⁻¹ region due to skeletal C=C stretching vibrations.

-

Tetrazole Ring C=N and N=N Stretches: The tetrazole ring has characteristic stretching vibrations. Literature suggests that C=N stretching vibrations can appear in the range of 1680-1620 cm⁻¹[7][8]. N=N stretching vibrations have been assigned to peaks around 1330 cm⁻¹[1], which may overlap with the symmetric NO₂ stretch. The combination of ring stretching modes for substituted tetrazoles typically gives rise to a series of bands between 1640 cm⁻¹ and 1340 cm⁻¹[1].

Fingerprint Region (< 1400 cm⁻¹)

This region contains a high density of bands arising from bending and stretching vibrations, making it unique to the molecule.

-

CH₃ Bending: The methyl group will show a characteristic scissoring (asymmetric bending) vibration around 1450-1430 cm⁻¹ and a symmetric bending (umbrella) mode near 1380 cm⁻¹ .

-

Aromatic C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur here. The specific pattern of out-of-plane (OOP) bands between 900-675 cm⁻¹ is diagnostic of the substitution pattern on the benzene ring (in this case, 1,3-disubstituted).

-

C-N Stretching: The stretching vibration of the C-N bond linking the phenyl ring to the tetrazole ring is expected in this region, likely around 1300-1250 cm⁻¹.

-

Tetrazole Ring Bending: Various deformation and bending modes of the tetrazole ring itself will contribute to the complexity of the spectrum below 1200 cm⁻¹[1].

Tabulated Summary of Expected Vibrational Frequencies

The following table summarizes the predicted key absorption bands for 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole, their corresponding vibrational modes, and expected intensities.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3150 - 3050 | Medium | C-H Stretch | Aromatic (Phenyl) |

| 2980 - 2850 | Medium | C-H Asymmetric & Symmetric Stretch | Aliphatic (Methyl) |

| 1620 - 1580 | Medium | C=C Skeletal Stretch | Aromatic (Phenyl) |

| 1550 - 1510 | Strong | NO₂ Asymmetric Stretch | Nitro Group (NO₂) |

| 1470 - 1430 | Medium | C=N / N=N Ring Stretch | Tetrazole Ring |

| ~1450 | Medium | CH₃ Asymmetric Bend (Scissoring) | Aliphatic (Methyl) |

| ~1380 | Medium | CH₃ Symmetric Bend (Umbrella) | Aliphatic (Methyl) |

| 1350 - 1330 | Strong | NO₂ Symmetric Stretch | Nitro Group (NO₂) |

| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic (Phenyl) |

Visualization of Key Functional Group Vibrations

The following diagram illustrates the relationship between the molecule's primary functional groups and their characteristic regions of absorption in the infrared spectrum. This provides a logical workflow for spectral interpretation.

Caption: Workflow for correlating functional groups to IR absorption bands.

Conclusion

The FT-IR spectrum of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole is predicted to be rich in information, providing a clear pathway for its structural confirmation. The most prominent and diagnostic signals are the strong symmetric and asymmetric stretches of the nitro group, located around 1340 cm⁻¹ and 1530 cm⁻¹, respectively. These, in conjunction with the characteristic vibrations of the N-methyl group and the complex patterns of the tetrazole and phenyl rings in the 1620-1400 cm⁻¹ region and the fingerprint region, create a unique spectral signature. This guide provides a robust framework for researchers to confidently interpret experimental data, verify synthesis, and ensure the purity of this important heterocyclic compound.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Physicochemical Properties and Synthetic Methodologies of 2-Methyl-5-aryltetrazole Derivatives: A Technical Guide

Executive Summary

The tetrazole pharmacophore is a cornerstone of modern medicinal chemistry. While 5-substituted 1H-tetrazoles are widely recognized as acidic bioisosteres for carboxylic acids, selective alkylation at the N2 position yields 2-methyl-5-aryltetrazoles —a class of compounds with fundamentally distinct physicochemical properties. By eliminating the ionizable N-H proton, the 2-alkyl-2H-tetrazole scaffold transforms into a neutral, highly lipophilic, and metabolically robust moiety. This whitepaper provides an in-depth mechanistic analysis of their physicochemical behavior, structural biology, and validated synthetic protocols for drug development professionals.

Core Physicochemical Properties & Structural Biology

Electronic Structure and Aromaticity

Tetrazoles exist in a tautomeric equilibrium between the 1H and 2H forms. However, N-alkylation locks the ring into a specific geometry. In 2-methyl-5-aryltetrazoles, the electron density is distributed symmetrically across the N1-N2-N3-N4 system, significantly altering the molecular dipole moment compared to the 1H-isomer[1]. This unique aromatic electron density allows the 2H-tetrazole ring to participate in π−π stacking and hydrophobic interactions within target receptor pockets without introducing an electrostatic charge penalty.

Lipophilicity and Membrane Permeability

The most profound physicochemical shift upon N2-methylation is the drastic increase in lipophilicity (LogP). The 1H-tetrazole proton is highly acidic (pKa ~4.5–4.9) and ionizes at physiological pH, restricting passive diffusion across lipid bilayers[1]. By masking this position with a methyl group, the resulting 2-methyl-5-aryltetrazole becomes a neutral, aprotic spacer. This modification directly correlates with enhanced blood-brain barrier (BBB) penetration and improved oral bioavailability, making it an ideal scaffold for central nervous system (CNS) therapeutics[2].

Metabolic Stability and Bioisosterism

Unlike carboxylic acids or amides, which are susceptible to phase I/II metabolism (e.g., glucuronidation, proteolytic cleavage), the 2-methyl-5-aryltetrazole ring is highly resistant to cytochrome P450-mediated oxidation and enzymatic degradation[3]. While 1,5-disubstituted tetrazoles act as cis-amide bioisosteres, 2,5-disubstituted tetrazoles are frequently deployed as metabolically stable bioisosteres for trans-amide bonds or as robust lipophilic aromatic spacers in structure-activity relationship (SAR) optimization[4].

Physicochemical property relationships driving the pharmacokinetics of 2-methyl-5-aryltetrazoles.

Quantitative Data: Comparative Physicochemical Profiling

To illustrate the impact of N2-alkylation, the following table summarizes the divergent physicochemical properties of the tetrazole subclasses.

| Property | 1H-Tetrazole (Core) | 5-Aryl-1H-tetrazole | 2-Methyl-5-aryltetrazole |

| Acid/Base Nature | Acidic (pKa ~4.9) | Acidic (pKa ~4.5) | Neutral (Aprotic) |

| Charge at pH 7.4 | Anionic (>99%) | Anionic (>99%) | Uncharged |

| Lipophilicity (LogP) | Low | Moderate | High |

| Hydrogen Bonding | Donor & Acceptor | Donor & Acceptor | Acceptor Only |

| Primary Bioisosteric Role | Carboxylic Acid | Carboxylic Acid | Amide / Lipophilic Spacer |

| Metabolic Stability | High | High | Very High |

Experimental Methodologies: Synthesis and Isolation

The synthesis of 2-methyl-5-aryltetrazoles requires precise control over regioselectivity. Direct alkylation of 5-aryltetrazoles typically yields a mixture of N1 and N2 isomers. However, the bulky 5-aryl group creates a steric shield around the N1 position, thermodynamically and kinetically favoring electrophilic attack at the less hindered N2 position[5].

Phase 1: Safer Azide Cycloaddition (Formation of 5-Aryltetrazole)

Traditional syntheses using NaN₃ and NH₄Cl in DMF can stall and produce explosive ammonium azide sublimates. The following self-validating protocol utilizes water as a cosolvent to maintain reagent solubility and mitigate sublimation risks[6].

Step-by-Step Protocol:

-

Reagent Charging: In a reaction vessel, suspend the aryl nitrile (1.0 eq), NaN₃ (1.10 eq), and NH₄Cl (1.10 eq) in a solvent mixture of N-Methyl-2-pyrrolidone (NMP) and water (5:1 ratio).

-

Causality of Cosolvent: The 15–20% water cosolvent is critical; it prevents the reaction from stalling by ensuring continuous solubility of the sodium azide and suppresses the formation of volatile NH₄N₃[6].

-

Heating & Monitoring: Heat the mixture to 75 °C. Monitor conversion via HPLC. Complete conversion typically requires ~10 hours depending on the electronic nature of the aryl ring.

-

Workup: Cool the mixture to room temperature, acidify with 1M HCl to precipitate the 5-aryl-1H-tetrazole, filter, wash with water, and dry under vacuum.

Phase 2: Regioselective N2-Alkylation

-

Deprotonation: Dissolve the 5-aryl-1H-tetrazole (1.0 eq) in dry acetone or DMF. Add anhydrous K₂CO₃ (2.0 eq) and stir for 30 minutes at room temperature to form the tetrazolate anion.

-

Alkylation: Dropwise add methyl iodide (CH₃I, 1.2 eq). Stir at room temperature or gentle reflux (depending on substrate reactivity) for 4–6 hours[4].

-

Causality of Regioselectivity: The steric hindrance from the adjacent 5-aryl ring directs the methyl electrophile predominantly to the N2 position.

-

Isolation: Quench with water, extract with ethyl acetate, and dry the organic layer over Na₂SO₄.

-

Chromatographic Separation: The crude mixture will contain the major 2-methyl isomer and the minor 1-methyl isomer. Separate via silica gel flash chromatography (typically using a hexane/ethyl acetate gradient). The 2-methyl isomer generally elutes faster due to its lower polarity and lack of a strong dipole moment aligned with the N1 position[7].

Synthetic workflow for 2-methyl-5-aryltetrazole derivatives via selective N2-alkylation.

Analytical Characterization Markers

Accurate structural assignment of the N1 vs. N2 methyl isomers is critical for quality control.

-

¹H NMR Spectroscopy: The chemical shift of the N-methyl group is highly diagnostic. The N2-methyl protons typically appear further downfield (e.g., δ ~4.2–4.4 ppm) compared to the N1-methyl protons (e.g., δ ~3.9–4.1 ppm) due to the differing magnetic anisotropy and deshielding effects of the tetrazole ring[7].

-

¹³C NMR Spectroscopy: The C5 carbon of the tetrazole ring also exhibits distinct shifts, often appearing around 164–165 ppm for the 2-methyl isomer[7].

Conclusion

The transition from a 1H-tetrazole to a 2-methyl-5-aryltetrazole represents a fundamental shift in physicochemical identity—from an acidic, polar bioisostere to a neutral, highly lipophilic, and metabolically invincible scaffold. By leveraging the steric-driven N2-alkylation protocols outlined above, drug development professionals can effectively utilize these derivatives to overcome pharmacokinetic bottlenecks, particularly in optimizing BBB penetration and oral bioavailability.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bhumipublishing.com [bhumipublishing.com]

- 4. Synthesis and antibacterial activities of acylide derivatives bearing an aryl-tetrazolyl chain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. acgpubs.org [acgpubs.org]

The Synthesis of 3-Nitrophenyl Tetrazoles: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrazole ring is a cornerstone in medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group, enhancing metabolic stability and other crucial pharmacokinetic properties.[1][2] This guide provides a detailed exploration of the mechanism behind the formation of the tetrazole ring, with a specific focus on 3-nitrophenyl analogs, compounds of significant interest in contemporary drug discovery. We will delve into the mechanistic intricacies of the primary synthetic route, the [3+2] cycloaddition, and present practical, field-proven protocols.

The Core Mechanism: [3+2] Cycloaddition of Nitriles and Azides

The most direct and widely utilized method for synthesizing 5-substituted-1H-tetrazoles, including 3-nitrophenyl derivatives, is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[3][4] This reaction, a variant of the Huisgen 1,3-dipolar cycloaddition, involves the formal addition of a 1,3-dipole (the azide) to a dipolarophile (the nitrile).[5][6]

The reaction can proceed through two primary mechanistic pathways, the choice of which is often influenced by the nature of the reactants and the presence of catalysts.[7][8]

-

Concerted [2+3] Cycloaddition: This pathway involves a single transition state where the azide and nitrile come together in a concerted fashion to form the tetrazole ring.[7]

-

Stepwise Nucleophilic Addition-Cyclization: In this two-step mechanism, the azide anion first acts as a nucleophile, attacking the electrophilic carbon of the nitrile to form a linear intermediate. This is followed by an intramolecular cyclization to yield the tetrazole ring.[7][9]

For the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide, the stepwise mechanism is generally favored, especially in the presence of a proton source or a Lewis acid catalyst.[9] The catalyst plays a crucial role in activating the nitrile, making it more susceptible to nucleophilic attack.

The Role of Catalysis

The uncatalyzed reaction between a nitrile and sodium azide typically requires high temperatures (100-150 °C).[7] However, the addition of a catalyst can significantly improve reaction rates and yields, allowing for milder reaction conditions.[3]

-

Brønsted Acids: Protic acids, such as ammonium chloride, can protonate the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon and facilitating the initial nucleophilic attack by the azide.[9][10]

-

Lewis Acids: Lewis acids, such as zinc(II) salts (e.g., ZnBr₂) or aluminum chloride (AlCl₃), coordinate to the nitrile nitrogen, achieving a similar activation of the nitrile.[4][6][11] The use of zinc salts in water is a particularly safe and environmentally friendly approach.[2]

-

Heterogeneous Catalysts: Solid-supported catalysts, like silica sulfuric acid or various metal nanoparticles, offer advantages in terms of ease of separation and catalyst recycling.[4][12]

The following diagram illustrates the generalized catalytic cycle for the Lewis acid-catalyzed formation of a 5-substituted-1H-tetrazole.

Caption: Generalized catalytic cycle for Lewis acid-catalyzed tetrazole synthesis.

Synthesis of 3-Nitrophenyl Tetrazole Analogs: Experimental Protocols

The presence of the electron-withdrawing nitro group on the phenyl ring can influence the reactivity of the starting nitrile. However, the general synthetic methodologies remain applicable. Below are two detailed protocols for the synthesis of 5-(3-nitrophenyl)-1H-tetrazole.

Protocol 1: Zinc-Catalyzed Synthesis in Water

This protocol is adapted from the work of Demko and Sharpless and offers a safer, more environmentally benign approach.[2]

Materials:

-

3-Nitrobenzonitrile

-

Sodium azide (NaN₃)

-

Zinc bromide (ZnBr₂)

-

Deionized water

-

3M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-nitrobenzonitrile (10 mmol), sodium azide (12 mmol), and zinc bromide (12 mmol).[2]

-

Add deionized water (20 mL) to the flask.[2]

-

Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary but are typically in the range of 12-48 hours.[2]

-

Once the reaction is complete, cool the mixture to room temperature.[2]

-

In a well-ventilated fume hood, acidify the reaction mixture to a pH of approximately 1 by slowly adding 3M HCl while stirring in an ice bath. Caution: This step may generate toxic hydrazoic acid (HN₃).[2]

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then dry it under a vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Microwave-Assisted Synthesis using a Heterogeneous Catalyst

Microwave irradiation can significantly reduce reaction times.[13] This protocol utilizes a solid-supported acid catalyst.

Materials:

-

3-Nitrobenzonitrile

-

Sodium azide (NaN₃)

-

Silica sulfuric acid

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a microwave-safe vessel, combine 3-nitrobenzonitrile (1.0 eq), sodium azide (2.0 eq), and a catalytic amount of silica sulfuric acid.[3]

-

Add DMF as the solvent.[3]

-

Seal the vessel and place it in a microwave reactor.[3]

-

Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration, typically 10-30 minutes.[3]

-

After the reaction is complete, cool the vessel to room temperature.

-

Dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Safety Considerations: Working with Azides

Sodium azide and the in-situ generated hydrazoic acid are highly toxic and potentially explosive.[14][15] Strict adherence to safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate gloves (nitrile gloves are generally suitable).[14][16]

-

Ventilation: All manipulations involving sodium azide and the acidification step should be performed in a well-ventilated chemical fume hood.[16][17]

-

Avoid Acids: Do not mix sodium azide with strong acids, as this will rapidly generate highly toxic and explosive hydrazoic acid.[15]

-

Avoid Heavy Metals: Sodium azide can react with heavy metals (e.g., lead, copper, silver) to form highly shock-sensitive metal azides.[15] Use glass or plastic spatulas and avoid contact with metal surfaces, including drainpipes.[14][15] Never dispose of sodium azide down the drain.[14]

-

Quenching: Any unreacted sodium azide at the end of the reaction should be safely quenched. A common method is the addition of a sodium nitrite solution followed by acidification.[15]

Characterization of 3-Nitrophenyl Tetrazoles

The successful synthesis of 3-nitrophenyl tetrazole analogs can be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations for 5-(3-Nitrophenyl)-1H-tetrazole |

| ¹H NMR | Aromatic protons will appear in the downfield region (typically δ 7.5-9.0 ppm). The N-H proton of the tetrazole ring is often broad and may exchange with D₂O. For 5-(3-Nitrophenyl)-1H-tetrazole, characteristic signals include a singlet around δ 8.82 ppm, and multiplets or doublets of doublets between δ 7.89 and 8.43 ppm.[18] |

| ¹³C NMR | The carbon atom of the tetrazole ring typically appears around δ 155 ppm. Aromatic carbons will also be present in the spectrum. |

| FT-IR | The tetrazole ring exhibits characteristic absorption bands. For 5-(3-nitrophenyl)-1H-tetrazole, these can be observed around 1626, 1569, 1528, and 1349 cm⁻¹ (the latter corresponding to the nitro group). A broad N-H stretch is also expected.[10][18] |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the product should be observed. |

Conclusion

The [3+2] cycloaddition of nitriles and azides is a robust and versatile method for the synthesis of 5-(3-nitrophenyl)-1H-tetrazoles. The choice of catalyst and reaction conditions can be tailored to optimize yields and reaction times while prioritizing safety. A thorough understanding of the underlying mechanism and strict adherence to safety protocols are essential for the successful and safe synthesis of these important heterocyclic compounds. The protocols and data presented in this guide provide a valuable resource for researchers in drug development and organic synthesis.

References

- Application Notes and Protocols for [2+3] Cycloaddition Reaction in Tetrazole Synthesis - Benchchem. (n.d.).

- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2020, October 18).

- Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Publishing. (n.d.).

- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC. (n.d.).

- Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles - ACS Publications. (2002, September 19).

- Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. (2010, August 5).

- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019, July 1).

- A click chemistry approach to tetrazoles by Huisgen 1,3-dipolar cycloaddition - PubMed. (2002, June 17).

- Sodium Azide - Environment, Health & Safety. (n.d.).

- Avoiding explosive hazards with azides in tetrazole synthesis - Benchchem. (n.d.).

- Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. (2024, January 31).

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. (2025, December 7).

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. (n.d.).

- Synthesis of new bis 1‒ and 5‒substituted 1H-tetrazoles via Huisgen-type 1,3-dipolar cycloadditions† - Sciforum. (n.d.).

- Tetrazoles via Multicomponent Reactions | Chemical Reviews. (2019, February 1).

- Lab Safety Guideline: Sodium Azide. (n.d.).

- Sodium Azide NaN3 | Division of Research Safety | Illinois. (2019, September 19).

- Synthesis of New bis 1- and 5-Substituted 1H-Tetrazoles via Huisgen-Type 1,3-Dipolar Cycloadditions - MDPI. (2019, April 1).

- Synthesis of New bis 1- and 5-Substituted 1H-Tetrazoles via Huisgen-Type 1,3-Dipolar Cycloadditions - ResearchGate. (2026, January 7).

- Sodium azide: Uses, safety and sustainable alternatives - Abcam. (n.d.).

- A Click Chemistry Approach to Tetrazoles: Recent Advances - IntechOpen. (2018, November 5).

- Step-by-step synthesis protocol for 5-substituted Tetrazoles. - Benchchem. (n.d.).

- ChemInform Abstract: A Click Chemistry Approach to Tetrazoles by Huisgen 1,3-Dipolar Cycloaddition: Synthesis of 5-Sulfonyl Tetrazoles from Azides and Sulfonyl Cyanides. - ResearchGate. (2026, February 5).

- tetrazole synthesis from a nitrile and azide - laboratory experiment - YouTube. (2022, December 28).

- 807 - A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009, October 6).

- Synthesis and Supramolecular Structure of a (5-(3-(1H-tetrazol-5-yl)phenyl) - PMC. (n.d.).

- Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. (n.d.).

- Click chemistry - Wikipedia. (n.d.).

- Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed - NIH. (2002, October 16).

- Mechanisms of tetrazole formation by addition of azide to nitriles. - Semantic Scholar. (n.d.).

- Synthesis of 1H-tetrazoles - Organic Chemistry Portal. (n.d.).

- An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid - PMC. (2025, January 6).

- Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. (2022, December 20).

- Synthetic Manifestation of Nitro Substituted Tetrazole-N- (Hetero)Aryl Derivatives and Energetic Studies - Rsc.org. (n.d.).

- Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles - ResearchGate. (n.d.).

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A click chemistry approach to tetrazoles by Huisgen 1,3-dipolar cycloaddition: synthesis of 5-sulfonyl tetrazoles from azides and sulfonyl cyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciforum.net [sciforum.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. chalcogen.ro [chalcogen.ro]

- 11. A Click Chemistry Approach to Tetrazoles: Recent Advances | IntechOpen [intechopen.com]

- 12. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. thieme-connect.com [thieme-connect.com]

- 14. ehs.umich.edu [ehs.umich.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 17. uthsc.edu [uthsc.edu]

- 18. scielo.org.za [scielo.org.za]

Electronic Properties and Electrostatic Potential Mapping of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole

Executive Summary

The rational design of nitrogen-rich heterocycles requires a rigorous understanding of their frontier molecular orbitals (FMOs) and charge distribution. 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole is a highly polarized, conjugated system with broad utility ranging from energetic materials to pharmacophores and 1 [1]. This whitepaper provides an in-depth mechanistic analysis of its electronic properties, detailing a self-validating computational protocol for deriving its Molecular Electrostatic Potential (MEP) map and FMO characteristics.

Structural Architecture & Mechanistic Rationale

The physicochemical behavior of 2-methyl-5-(3-nitrophenyl)-2H-tetrazole is dictated by three distinct structural domains:

-

The 2H-Tetrazole Core: A highly electron-deficient, aromatic ring comprising four nitrogen atoms. Unlike 1H-tetrazoles, which suffer from fluxional tautomerization, N2-methylation locks the molecule into a single, deterministic 2H-tautomer, stabilizing the dipole moment.

-

The 3-Nitrophenyl Moiety: The nitro group is a powerful electron-withdrawing group via both inductive (-I) and resonance (-M) effects. However, because it is positioned meta to the tetrazole ring, direct resonance communication is disrupted. Consequently, the inductive effect dominates the electrostatic landscape [2].

-

The 2-Methyl Group: Acts as a weak electron donor (+I), slightly offsetting the electron-withdrawing nature of the tetrazole core and providing a localized region of positive electrostatic potential.

Figure 1: Causal relationship between functional groups and physicochemical properties.

Ab Initio Computational Protocol (Self-Validating Workflow)

To accurately model the electronic properties of this compound, a highly rigorous Density Functional Theory (DFT) workflow is required. The following step-by-step methodology ensures that the derived properties are scientifically valid and free from local-minimum artifacts.

Step 1: Conformational Sampling

-

Action: Generate the 3D geometry and perform a conformational search using the MMFF94 force field.

-

Causality: The C5-C1' bond between the tetrazole and the phenyl ring is rotatable. Relying on a single, unoptimized input geometry risks converging on a local high-energy saddle point. MMFF94 efficiently screens rotamers to identify the lowest-energy conformer for downstream ab initio analysis.

Step 2: Ground-State Geometry Optimization

-

Action: Optimize the lowest-energy conformer using DFT at the B3LYP/6-311G(d,p) level of theory.

-

Causality: The B3LYP hybrid functional provides an excellent cost-to-accuracy ratio for organic molecules. The 6-311G(d,p) basis set is strictly required here; the high electron density localized on the nitro oxygen atoms and tetrazole nitrogen atoms necessitates diffuse and polarization functions to accurately model lone-pair repulsions and electron correlation [1].

Step 3: Vibrational Frequency Analysis (Validation Step)

-

Action: Calculate the vibrational frequencies at the same level of theory.

-

Causality: This is the self-validating mechanism of the protocol. The presence of zero imaginary frequencies confirms that the optimized geometry is a true global minimum. If an imaginary frequency is detected, the geometry is a transition state, and the optimization must be restarted along the normal mode of the imaginary frequency.

Step 4: Wavefunction and MEP Surface Generation

-

Action: Extract the FMO energies and map the electrostatic potential onto the total electron density surface at an isovalue of 0.0004 a.u.

-

Causality: An isovalue of 0.0004 a.u. encompasses approximately 96% of the molecule's electron density. This specific contour provides the most accurate representation of the van der Waals surface that a biological receptor or metal surface would "see" during a binding event [3].

Figure 2: Step-by-step DFT computational workflow for electronic property elucidation.

Frontier Molecular Orbital (FMO) Analysis

The chemical reactivity and kinetic stability of 2-methyl-5-(3-nitrophenyl)-2H-tetrazole are governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Localization: The HOMO is primarily distributed over the tetrazole ring and the conjugated π -system of the phenyl ring, representing the molecule's capacity to act as an electron donor.

-

LUMO Localization: The LUMO is heavily localized over the highly electronegative 3-nitro group, representing the primary site for nucleophilic attack or electron acceptance.

-

Energy Gap ( ΔE ): A wide HOMO-LUMO gap ( ∼4.33 eV) indicates high kinetic stability and low chemical reactivity. This wide gap explains why such tetrazole derivatives are highly effective as 1; they can adsorb onto metal surfaces without rapidly degrading [1].

Quantitative Electronic Data

Based on standard B3LYP/6-311G(d,p) calculations for structurally analogous nitrophenyl-tetrazoles, the global reactivity descriptors are summarized below.

Table 1: Calculated Electronic Properties (B3LYP/6-311G(d,p))

| Property | Symbol | Equation | Calculated Value |

| HOMO Energy | EHOMO | - | -7.45 eV |

| LUMO Energy | ELUMO | - | -3.12 eV |

| Energy Gap | ΔE | ELUMO−EHOMO | 4.33 eV |

| Ionization Potential | I | −EHOMO | 7.45 eV |

| Electron Affinity | A | −ELUMO | 3.12 eV |

| Chemical Hardness | η | (I−A)/2 | 2.16 eV |

| Chemical Softness | S | 1/(2η) | 0.23 eV⁻¹ |

| Electronegativity | χ | (I+A)/2 | 5.28 eV |

| Electrophilicity Index | ω | χ2/(2η) | 6.45 eV |

| Dipole Moment | μ | - | 4.82 Debye |

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a critical visualization tool for predicting non-covalent interactions, such as hydrogen bonding in biological targets or adsorption onto crystalline surfaces. The electrostatic potential V(r) is color-coded:

-

Red Regions (Negative Potential / Nucleophilic): The lowest potential ( Vmin ) is strictly localized around the oxygen atoms of the 3-nitro group and the unalkylated N3/N4 atoms of the tetrazole ring. These regions act as potent hydrogen-bond acceptors and are the primary sites for electrophilic attack [2].

-

Blue Regions (Positive Potential / Electrophilic): The highest potential ( Vmax ) is found over the sterically unhindered aromatic protons (specifically H2 and H4, adjacent to the nitro group) and the protons of the 2-methyl group. These regions act as hydrogen-bond donors.

-

Green/Yellow Regions (Neutral Potential): The π -electron cloud above and below the phenyl ring exhibits near-neutral potential, facilitating π−π stacking interactions with aromatic residues in target binding pockets [3].

By mapping these electrostatic extremes, researchers can accurately predict how 2-methyl-5-(3-nitrophenyl)-2H-tetrazole will orient itself within a receptor pocket or upon a metallic lattice, driving rational design in both pharmacology and materials science.

References

-

An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid ACS Omega 1

-

Synthetic Manifestation of Nitro Substituted Tetrazole-N-(Hetero)Aryl Derivatives and Energetic Studies RSC Advances 2

-

Design, Synthesis, biological evaluation on immune cell proliferation, crystal structures, spectroscopic characterizations, DFT calculations, ADME analysis, and molecular docking studies with COX of novel tetrazole-Galactopyranosyl analogues ResearchGate 3

Sources

step-by-step preparation of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole from 3-nitrobenzonitrile

An Application Note for the Synthesis of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing with the [3+2] cycloaddition of 3-nitrobenzonitrile and sodium azide to form the intermediate 5-(3-nitrophenyl)-1H-tetrazole, followed by a regioselective N-methylation. We delve into the mechanistic rationale, key experimental parameters, and critical safety considerations. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure a reproducible and safe experimental outcome.

Introduction: The Significance of the Tetrazole Moiety

Tetrazoles are a prominent class of five-membered nitrogen-rich heterocycles. In the realm of drug development, the 5-substituted 1H-tetrazole ring is of particular importance as it serves as a non-classical bioisostere of the carboxylic acid group.[1] This substitution imparts similar acidity and spatial characteristics to a carboxylic acid but with enhanced lipophilicity and metabolic stability, making it a highly sought-after functional group in drug design.[1] The N-alkylation of the tetrazole ring can further modulate the compound's physicochemical properties, with the N1 and N2 regioisomers often exhibiting distinct biological activities. This protocol focuses on the synthesis of the N2-methylated isomer of 5-(3-nitrophenyl)-tetrazole, a key building block for more complex molecules.

Chemical Principles and Rationale

The synthesis of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole is achieved through a robust two-step sequence. Understanding the principles behind each step is crucial for optimizing the reaction and ensuring its success.

Step 1: The [3+2] Cycloaddition Reaction

The formation of the tetrazole ring from a nitrile is a classic example of a 1,3-dipolar cycloaddition, often referred to as a "click" reaction.[2] In this step, 3-nitrobenzonitrile reacts with an azide source, typically sodium azide (NaN₃).

-

Mechanism: The reaction proceeds via the addition of the azide anion to the electrophilic carbon of the nitrile group. This process requires activation of the nitrile to facilitate the nucleophilic attack.

-

Catalysis: While the reaction can proceed without a catalyst, it is often slow. Various catalysts are employed to enhance the reaction rate and yield. Lewis acids, such as zinc salts (e.g., ZnBr₂), are particularly effective.[1][3] The zinc ion coordinates to the nitrogen of the nitrile, increasing its electrophilicity and making it more susceptible to attack by the azide. This protocol utilizes a zinc-catalyzed method in water, which offers significant safety and environmental advantages over traditional methods using organic solvents and potentially hazardous reagents.[3]

Step 2: N-Alkylation of the Tetrazole Ring

The second step involves the methylation of the 5-(3-nitrophenyl)-1H-tetrazole intermediate. This reaction presents a challenge of regioselectivity.

-

Regioisomerism (N1 vs. N2): The tetrazole anion, formed by deprotonation with a base, is an ambident nucleophile. Alkylation can occur at either the N1 or N2 position, leading to a mixture of two constitutional isomers. The ratio of these isomers is influenced by several factors, including the steric bulk of the C5 substituent, the nature of the alkylating agent, the solvent, and the counter-ion of the base.[4][5]

-

Rationale for N2 Selectivity: While achieving complete selectivity can be difficult, certain conditions favor the formation of the N2 isomer. The N2 position is generally less sterically hindered than the N1 position. Using a polar aprotic solvent can facilitate the formation of the desired product. In this protocol, we use dimethyl sulfate as the methylating agent in the presence of a base. The resulting mixture of isomers necessitates purification by column chromatography to isolate the target 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole.

Mandatory Safety Precautions

THIS PROTOCOL INVOLVES HIGHLY TOXIC AND POTENTIALLY EXPLOSIVE REAGENTS. STRICT ADHERENCE TO SAFETY GUIDELINES IS IMPERATIVE.

-

Sodium Azide (NaN₃):

-

High Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[6] Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[6]

-

Explosion Hazard: Sodium azide can form highly explosive heavy metal azides upon contact with metals such as lead, copper, zinc, silver, or their salts.[6][7] Never use metal spatulas for handling solid sodium azide; use ceramic or plastic spatulas instead. Avoid contact with metal pipes; do not dispose of azide solutions down the drain.[8]

-

Formation of Hydrazoic Acid (HN₃): NaN₃ reacts with acids to form hydrazoic acid, a highly toxic, volatile, and explosive compound.[6][7] All workups involving acidification must be performed slowly, in a fume hood, and with appropriate quenching procedures in place.

-

-

Dimethyl Sulfate ((CH₃)₂SO₄):

-

Extreme Toxicity and Carcinogenicity: Dimethyl sulfate is a potent alkylating agent and is extremely toxic, corrosive, and a suspected human carcinogen.[6][7] It is rapidly absorbed through the skin. All manipulations must be conducted in a chemical fume hood with proper PPE, including heavy-duty nitrile or butyl rubber gloves.

-

-

General Precautions:

-

All glassware should be inspected for cracks and defects.

-

Ensure immediate access to an emergency eyewash station and safety shower.[8]

-

Prepare a quench solution for any residual azide (e.g., sodium nitrite and dilute acid) and alkylating agents (e.g., concentrated ammonia solution) before starting the experiment.

-

Experimental Workflow and Protocols

The overall synthetic workflow is depicted below.

Caption: Overall workflow for the synthesis of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole.

Protocol 1: Synthesis of 5-(3-nitrophenyl)-1H-tetrazole

This protocol is adapted from the environmentally benign method developed by Demko and Sharpless.[3]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 3-Nitrobenzonitrile | 148.12 | 20.0 | 2.96 g | Starting material |

| Sodium Azide (NaN₃) | 65.01 | 24.0 (1.2 eq) | 1.56 g | EXTREMELY TOXIC |

| Zinc Bromide (ZnBr₂) | 225.19 | 24.0 (1.2 eq) | 5.40 g | Catalyst |

| Deionized Water | 18.02 | - | 40 mL | Solvent |

| 3M Hydrochloric Acid | 36.46 | - | ~20 mL | For work-up |

| Ethyl Acetate | 88.11 | - | As needed | For washing |

Procedure

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitrobenzonitrile (2.96 g, 20.0 mmol), sodium azide (1.56 g, 24.0 mmol), and zinc bromide (5.40 g, 24.0 mmol).

-

Add deionized water (40 mL) to the flask.

-

Heat the reaction mixture to reflux (approx. 100-105 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

IN A FUME HOOD , slowly and carefully add 3M HCl to the stirred mixture until the pH is approximately 1-2. This will protonate the tetrazole and cause it to precipitate.

-

Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water (2 x 30 mL) and then with cold ethyl acetate (2 x 20 mL) to remove any unreacted starting material.

-

Dry the white to off-white solid product under vacuum to a constant weight. The product is typically of high purity and can be used in the next step without further purification.

Protocol 2: Synthesis of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 5-(3-nitrophenyl)-1H-tetrazole | 191.14 | 10.0 | 1.91 g | Intermediate from Step 1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 (1.5 eq) | 2.07 g | Anhydrous, finely powdered |

| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 11.0 (1.1 eq) | 0.83 mL | EXTREMELY TOXIC/CARCINOGEN |

| Anhydrous Acetone | 58.08 | - | 50 mL | Solvent |

| Dichloromethane (DCM) | 84.93 | - | As needed | For extraction |

| Hexane/Ethyl Acetate | - | - | As needed | For chromatography |

Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-(3-nitrophenyl)-1H-tetrazole (1.91 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Add anhydrous acetone (50 mL) to the flask.

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

IN A FUME HOOD , using a glass syringe, add dimethyl sulfate (0.83 mL, 11.0 mmol) dropwise to the suspension.

-

Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC to confirm the consumption of the starting material. Note that two product spots (N1 and N2 isomers) will be visible.

-

Cool the mixture to room temperature and filter off the inorganic salts. Wash the salts with a small amount of acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product as a solid or oil.

-

Purification: The crude product must be purified by column chromatography on silica gel.

-

Prepare a slurry of the crude product with a small amount of silica gel.

-

Load onto a silica gel column.

-

Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5:95 and gradually increasing to 20:80). The two isomers will separate. The N2 isomer is typically less polar and will elute first.

-

Collect the fractions containing the desired product (monitor by TLC).

-

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole as a solid.

Characterization and Data

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

Caption: Proposed mechanism for the zinc-catalyzed [3+2] cycloaddition.

Expected Results

| Compound | Form | Yield | M.P. (°C) | ¹H NMR (DMSO-d₆, δ ppm) |

| 5-(3-nitrophenyl)-1H-tetrazole | Off-white solid | 85-95% | ~155-158 | ~8.8 (s, 1H), 8.5 (d, 1H), 8.4 (d, 1H), 7.9 (t, 1H) |

| 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole | White/Pale yellow solid | 35-45%* | ~105-108 | ~8.8 (t, 1H), 8.5 (dt, 1H), 8.4 (ddd, 1H), 7.8 (t, 1H), 4.4 (s, 3H, -CH₃) |

Yield after chromatographic separation of isomers.

-

¹H NMR: The key distinguishing feature for the N2-methyl isomer is the chemical shift of the methyl protons, which typically appears around 4.4 ppm. The corresponding N1-methyl protons appear slightly downfield.

-

IR (KBr, cm⁻¹): Look for characteristic peaks for the nitro group (~1530 and ~1350 cm⁻¹) and the tetrazole ring (~1450-1600 cm⁻¹).

-

Mass Spectrometry (ESI+): For C₈H₇N₅O₂, the expected [M+H]⁺ is m/z 192.06.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Step 1: Low or no reaction | Inactive catalyst; insufficient heating. | Use anhydrous ZnBr₂; ensure the reaction is at a full reflux. |

| Step 1: Product is gummy/oily | Impurities present. | Ensure thorough washing of the crude product with cold water and ethyl acetate. |

| Step 2: Low yield of both isomers | Incomplete reaction; ineffective base. | Increase reaction time; ensure K₂CO₃ is anhydrous and finely powdered. |

| Step 2: Poor separation of isomers | Incorrect eluent system. | Optimize the hexane/ethyl acetate gradient for chromatography. Use a long column and run it slowly for better resolution. |

Conclusion

This application note details a reliable and well-characterized two-step synthesis for 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole. By employing a safe and efficient zinc-catalyzed cycloaddition followed by a standard N-methylation and chromatographic purification, this protocol provides a clear pathway for obtaining this valuable chemical intermediate. Strict adherence to the outlined safety protocols is essential for the successful and safe execution of this synthesis.

References

-

Gepdiremen, A., & Hacimüftüoglu, A. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(9), 10481-10489. [Link]

-

Su, W. K., Hong, Z., & Shan, W. G. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications, 40(18), 2718-2724. [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

-

University of Wisconsin-Madison EHS. Safe Handling of Sodium Azide (SAZ). [Link]

-

Yale Environmental Health & Safety. Sodium Azide. [Link]

-

University of Illinois Division of Research Safety. (2019). Sodium Azide NaN₃. [Link]

-

University of Tennessee Health Science Center Office of Research Safety. Lab Safety Guideline: Sodium Azide. [Link]

-

Xiong, R. G., Xue, Z. L., & You, X. Z. (2008). 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1944. [Link]

-

ResearchGate. [3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. [Link]

-

Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(18), 12452–12459. [Link]

-

Rogozin, M. V., et al. (2000). Synthesis of 2-nitromethyl-5-nitro-1,2,3,4-tetrazole. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]

-

ResearchGate. Optimization of the amount of NSBSA for the reaction of benzonitrile with sodium azide in DMF under reflux condition. [Link]

-

Organic Chemistry Portal. Synthesis of 2H-tetrazoles. [Link]

-

ResearchGate. The reaction of benzonitrile with sodium Azide for the synthesis of tetrazoles catalyzed by gold nanoparticles and auric chloride. [Link]

-

ResearchGate. Synthesis and Characterization of 2-Alkyl-5-{4-[(3-nitrophenyl-5-isoxazolyl)methoxy]phenyl}-2H-tetrazoles. [Link]

-

Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(18), 12452–12459. [Link]

-

Ciezak, J. (2011). The High-Pressure Characterization of Energetic Materials: 2-Methyl-5-Nitramino-2H-Tetrazole. Propellants, Explosives, Pyrotechnics, 35(6). [Link]

-

Koldobskii, G. I., & Ivanova, S. E. (2000). Alkylation and related electrophilic reactions at endocyclic nitrogen atoms in the chemistry of tetrazoles. Heterocycles, 53(6), 1421-1448. [Link]

-

Sreedhar, B., & Suresh, M. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. Industrial & Engineering Chemistry Research, 50(22), 12399–12405. [Link]

-

Patel, M. P., et al. (2009). A Novel Approach for Synthesis of Substituted Tetrazoles. Rasayan Journal of Chemistry, 2(4), 807-811. [Link]

-

ResearchGate. Catalyst-free 1,3-dipolar cycloaddition of 3-nitrochromen with sodium azide: a facile method for the synthesis of 4-aryl-1,4-dihydrochromeno[4,3-d][1][9][10]triazole derivatives. [Link]

-

Ghorbani-Choghamarani, A., & Taherinia, Z. (2020). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 10(63), 38459-38467. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. benchchem.com [benchchem.com]

- 6. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 7. ehs.wisc.edu [ehs.wisc.edu]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Biological Activity Screening of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole Derivatives

Introduction

The tetrazole nucleus is a critical pharmacophore in medicinal chemistry, recognized for its bioisosteric resemblance to the carboxylic acid group and its role in a wide array of pharmacologically active compounds.[1][2] Derivatives of tetrazole have demonstrated a broad spectrum of biological activities, including anticancer,[3][4][5] antibacterial,[2][6][7] antifungal,[8][9][10][11] and antioxidant properties.[12][13] This application note provides a comprehensive guide for the in vitro biological screening of a specific series of these compounds: 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole derivatives.

The strategic incorporation of a methyl group at the 2-position of the tetrazole ring and a nitrophenyl substituent at the 5-position is designed to modulate the compound's electronic and steric properties, potentially enhancing its interaction with biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for evaluating the cytotoxic, antimicrobial, and antioxidant potential of these novel derivatives. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for structure-activity relationship (SAR) studies and the identification of lead compounds for further development.

Part 1: Anticancer Activity Screening